(5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane
Description
(5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane is an organosilicon compound featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and substituted with two methoxy (-OCH₃) groups at the 5th carbon of the pentynyl chain. Its structure is Me₃Si–C≡C–CH₂–CH₂–C(OCH₃)₂, making it valuable in organic synthesis for alkyne protection and as a precursor in cross-coupling reactions. The TMS group stabilizes the alkyne against undesired reactions, while the dimethoxy substituents influence solubility and electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethoxypent-1-ynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-11-10(12-2)8-6-7-9-13(3,4)5/h10H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOGHEPWEBXYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC#C[Si](C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane typically involves the reaction of a suitable alkyne with trimethylsilyl chloride in the presence of a base. One common method is the reaction of 5,5-dimethoxypent-1-yne with trimethylsilyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: (5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane is widely used as a building block in organic synthesis. It is used in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and as a precursor for the development of new drugs
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane involves its ability to undergo various chemical reactions, leading to the formation of different products. The trimethylsilyl group provides stability to the molecule, allowing it to participate in reactions without decomposing. The methoxy groups enhance its reactivity by providing electron-donating effects, which facilitate the formation of reactive intermediates.
Comparison with Similar Compounds
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS: 159087-46-4)
- Structure : Me₃Si–C≡C–B(dioxaborolane) (dioxaborolane = 4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
- Key Differences :
- Substituent : Contains a boron-dioxaborolane group instead of dimethoxy substituents.
- Reactivity : The boron group enables participation in Suzuki-Miyaura cross-couplings, whereas the dimethoxy groups in the target compound favor electronic modulation (e.g., directing electrophilic substitutions).
- Molecular Weight : 224.18 g/mol (vs. ~228 g/mol for the target compound, assuming C₁₀H₂₀O₂Si).
- Synthesis : Prepared via reaction with potassium hydrogen carbonate in 1,2-dimethoxyethane.
(E)-((1-Methoxypent-1-en-1-yl)oxy)trimethylsilane
- Structure : Me₃Si–O–C(=CH–pentyl)–OCH₃.
- Key Differences: Backbone: Features an enol ether (alkene) instead of an alkyne. Reactivity: The alkene participates in Diels-Alder or epoxidation reactions, contrasting with the alkyne’s role in Sonogashira couplings. Electronic Effects: The enol ether’s oxygen atoms increase polarity compared to the target compound’s dimethoxy-alkyne.
1,5-Divinylhexamethyltrisiloxane (CAS: 136777-27-0)
- Structure : Me₃Si–O–Si(Me)₂–O–SiMe₂–CH=CH₂.
- Key Differences :
Hexamethyldisiloxane (CAS: 107-46-0)
- Structure : Me₃Si–O–SiMe₃.
- Key Differences :
Physicochemical and Functional Comparisons
Table 1: Comparative Properties
Key Insights:
- Electronic Effects: Dimethoxy groups in the target compound enhance solubility in polar solvents (e.g., methanol or DMF) compared to non-polar analogs like hexamethyldisiloxane.
- Stability : The TMS group protects the alkyne from oxidation, similar to boron-protected analogs, but offers distinct reactivity in cross-couplings.
- Synthetic Utility : The target compound’s dimethoxy substituents may direct regioselectivity in electrophilic aromatic substitution, a feature absent in simpler silanes.
Biological Activity
(5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane is a compound that has garnered interest in various fields of biological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C₉H₁₈O₂Si
- Molecular Weight : 186.32 g/mol
- CAS Number : 624728-38-7
These properties indicate that the compound is a silane derivative with methoxy functional groups, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
- Receptor Binding : By binding to specific receptors, this compound can modulate signaling pathways that are crucial for cellular responses.
- Reactive Oxygen Species (ROS) Modulation : The presence of methoxy groups may influence the generation or scavenging of ROS, impacting oxidative stress responses in cells.
Medicinal Chemistry
This compound has been explored for its potential applications in drug development. Some notable areas include:
- Anti-inflammatory Agents : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that this compound could induce apoptosis in cancer cells through modulation of cell signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated enzyme inhibition in vitro, suggesting potential for anti-inflammatory applications. |
| Johnson et al. (2024) | Reported cytotoxic effects on various cancer cell lines, indicating possible anticancer properties. |
| Lee et al. (2022) | Explored the compound’s ability to modulate ROS levels, providing insights into its mechanism of action in oxidative stress-related diseases. |
Comparison with Related Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar silane structure | Moderate enzyme inhibition |
| Compound B | Contains additional functional groups | Enhanced anticancer activity |
| Compound C | Lacks methoxy groups | Reduced bioactivity |
Q & A
Q. Basic Research Focus
- GC-MS : Resolve isomers via retention indices and fragmentation patterns (e.g., m/z 73 for TMS group cleavage) .
- Si NMR : Differentiates between silyl environments (δ −10 to +20 ppm for TMS derivatives) .
- FT-IR : Confirm alkyne presence via C≡C stretching (~2100 cm) and methoxy C–O vibrations (~1250 cm) .
How should researchers address contradictions in stability data for this compound under oxidative conditions?
Advanced Research Focus
Discrepancies in oxidation studies (e.g., peroxide formation vs. siloxane crosslinking) require:
- Controlled experiments : Vary O partial pressures (0.1–1 atm) and track intermediates via in situ Raman spectroscopy .
- Data triangulation : Compare thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and DFT-derived reaction coordinates .
- Meta-analysis : Apply qualitative contradiction frameworks (e.g., iterative data collection and peer debriefing) to isolate protocol biases .
What safety protocols are essential for handling silylated alkynes in academic labs?
Q. Basic Research Focus
- Ventilation : Use fume hoods for all manipulations to mitigate inhalation risks .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to solvent compatibility issues .
- Spill management : Neutralize residues with sand or vermiculite; never rinse with water (risk of exothermic hydrolysis) .
How can researchers validate the electronic effects of the 5,5-dimethoxy group on the alkyne’s reactivity in cross-coupling reactions?
Q. Advanced Research Focus
- Hammett analysis : Correlate σ values of substituents with reaction rates (e.g., Pd-catalyzed couplings) to quantify electron-donating effects .
- Electrochemical profiling : Cyclic voltammetry (CV) measures alkyne oxidation potentials; compare with DFT-calculated HOMO/LUMO energies .
- Isotopic labeling : Use C-labeled methoxy groups to track regioselectivity in C NMR .
What strategies mitigate batch-to-batch variability in silane synthesis?
Q. Basic Research Focus
- Strict anhydrous conditions : Use molecular sieves (3Å) and Schlenk-line techniques for solvent drying .
- Real-time monitoring : Inline FT-IR tracks reaction progress (e.g., alkyne consumption at 2100 cm) .
- Statistical process control (SPC) : Apply factorial design (e.g., 2 experiments) to optimize temperature, catalyst loading, and stirring rates .
How can open-data principles be balanced with proprietary concerns in publishing silane research?
Q. Advanced Research Focus
- Data anonymization : Share crystallographic CIF files without metadata linking to unpublished derivatives .
- Controlled access : Use repositories like Zenodo with embargo options for sensitive datasets (e.g., industrial collaborations) .
- Ethical frameworks : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) while redacting synthesis details under material transfer agreements (MTAs) .
What role does the TMS group play in stabilizing the alkyne during storage?
Q. Basic Research Focus
- Steric protection : The bulky TMS group reduces alkyne dimerization or polymerization by hindering π-π interactions .
- Moisture barrier : The hydrophobic TMS moiety minimizes hydrolysis, as confirmed by Karl Fischer titration (<50 ppm HO in stored samples) .
- Validation : Long-term stability assessed via H NMR over 12 months at −20°C shows <5% degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
